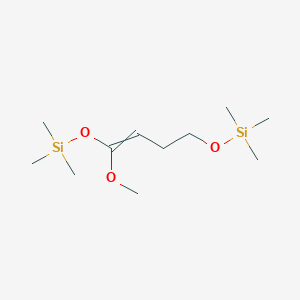![molecular formula C19H24O2 B14360094 1,1'-Methylenebis[3-(methoxymethyl)-2-methylbenzene] CAS No. 90369-82-7](/img/structure/B14360094.png)
1,1'-Methylenebis[3-(methoxymethyl)-2-methylbenzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Methylenebis[3-(methoxymethyl)-2-methylbenzene] is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two benzene rings connected by a methylene bridge, with methoxymethyl and methyl groups attached to the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis[3-(methoxymethyl)-2-methylbenzene] typically involves the reaction of 3-(methoxymethyl)-2-methylbenzene with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge connecting the two benzene rings. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Methylenebis[3-(methoxymethyl)-2-methylbenzene] may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-Methylenebis[3-(methoxymethyl)-2-methylbenzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups onto the benzene rings.
Scientific Research Applications
1,1’-Methylenebis[3-(methoxymethyl)-2-methylbenzene] has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis[3-(methoxymethyl)-2-methylbenzene] involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,1’-Methylenebis[3-methylbenzene]: Similar structure but lacks the methoxymethyl groups.
1,1’-Methylenebis[2-methylbenzene]: Similar structure but with different substitution patterns on the benzene rings.
Uniqueness
1,1’-Methylenebis[3-(methoxymethyl)-2-methylbenzene] is unique due to the presence of methoxymethyl groups, which can influence its chemical reactivity and interactions with other molecules
Properties
CAS No. |
90369-82-7 |
|---|---|
Molecular Formula |
C19H24O2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-(methoxymethyl)-3-[[3-(methoxymethyl)-2-methylphenyl]methyl]-2-methylbenzene |
InChI |
InChI=1S/C19H24O2/c1-14-16(7-5-9-18(14)12-20-3)11-17-8-6-10-19(13-21-4)15(17)2/h5-10H,11-13H2,1-4H3 |
InChI Key |
HVJGXSJSOLOYCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1COC)CC2=C(C(=CC=C2)COC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14360022.png)
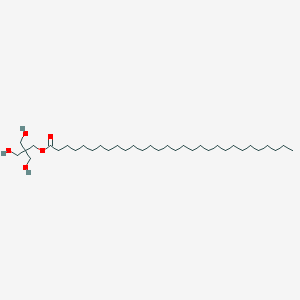
![2,4,4a,5,6,7-Hexahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B14360034.png)
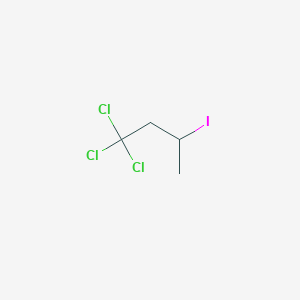
![3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione](/img/structure/B14360056.png)
![4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one](/img/structure/B14360058.png)
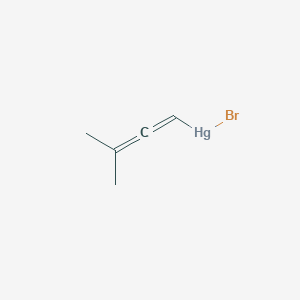
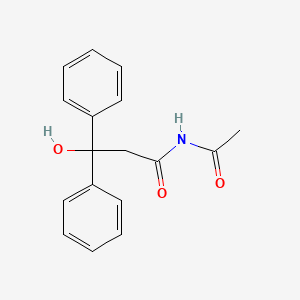
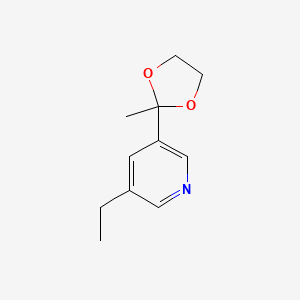
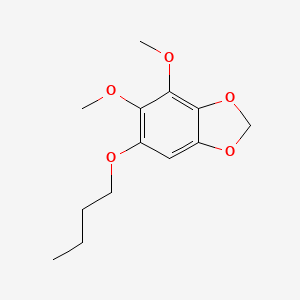

![4-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine](/img/structure/B14360079.png)
![(2-{4-[(E)-(2,4-Dicyano-5-phenylthiophen-3-yl)diazenyl]phenyl}ethyl)cyanamide](/img/structure/B14360092.png)
